molecular formula C₈H₆D₄O₂ B1160729 Tyrosol-d4

Tyrosol-d4

Cat. No.: B1160729
M. Wt: 142.19
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosol-d4, with the molecular formula C 8 H 6 D 4 O 3 and a molecular weight of 158.19 g/mol, is a deuterium-labelled stable isotope of the naturally occurring phenolic compound Tyrosol . It is specifically designed for use as an internal standard in quantitative mass spectrometry-based analyses, enabling precise and accurate measurement of its endogenous counterpart in complex biological matrices. This compound is a key tool for investigating the absorption, distribution, metabolism, and excretion (ADME) of Tyrosol. Researchers utilize this compound to elucidate the pharmacokinetic profile and bioavailability of Tyrosol, a prominent antioxidant found in olive oil and wine . Studies into the biological activity of Tyrosol indicate it exhibits cardioprotective properties, may protect cells against oxidative injury in vitro, and could play a role in insulin secretion pathways and angiogenesis under hyperglycemic conditions . By using this isotopically labelled analog, researchers can achieve high-fidelity tracking and gain deeper insights into these mechanisms without interference from the native compound. The product is presented as a yellow oil to semi-solid or solid and should be stored refrigerated in an amber vial . This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C₈H₆D₄O₂

Molecular Weight

142.19

Synonyms

4-Hydroxy-benzeneethanol-d4;  2-(4-Hydroxyphenyl)ethanol-d4;  2-(4-Hydroxyphenyl)ethyl Alcohol-d4;  NSC 59876-d4

Origin of Product

United States

Strategic Synthesis and Derivatization of Tyrosol D4 for Research Applications

Methodologies for Deuterium (B1214612) Incorporation into Tyrosol Scaffold

Deuterium can be incorporated into the tyrosol scaffold through various synthetic approaches, ranging from de novo synthesis to enzymatic and biocatalytic methods. The chosen methodology often depends on the desired deuterium labeling pattern, scale of synthesis, and efficiency requirements.

De Novo Synthetic Routes for Tyrosol-d4

De novo synthesis involves constructing the this compound molecule from simpler precursors, with deuterium introduced at specific steps using deuterated reagents or solvents. This compound is identified as 4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)benzene-1,2-diol, indicating deuterium incorporation at the two carbons of the ethyl chain. While specific detailed de novo synthetic routes for this compound are not extensively described in the provided search results, general principles of deuterium incorporation in organic synthesis can be applied. For instance, heterogeneous acid-catalyzed H/D or H/T exchange with reagents like Amberlyst 15 or Nafion can incorporate labels into aromatic rings of phenolic compounds like hydroxytyrosol (B1673988), a related compound to tyrosol. Another study mentions the synthesis of deuterated tyrosol (labeled as compound 22) in a scheme, indicating that synthetic routes exist. The synthesis of deuterated compounds often involves using deuterated solvents (e.g., methanol-d4, DMSO-d6) or deuterated reagents in established synthetic transformations. For example, the synthesis of α-deuterated losartan (B1675146) potassium involved the use of N,N-dimethylformamide-d7 and NaBD4 over multiple steps.

Enzymatic and Biocatalytic Approaches for Deuterated Analog Preparation

Enzymatic and biocatalytic methods offer alternative, often more selective, routes for deuterium incorporation. These approaches utilize enzymes or whole-cell biocatalysts to mediate hydrogen-deuterium exchange reactions. While direct enzymatic synthesis of this compound is not explicitly detailed, research on the enzymatic synthesis of tyrosol and related phenolic compounds, as well as enzymatic deuteration of other molecules, provides relevant context.

Enzymatic synthesis of tyrosol has been achieved in engineered microorganisms like Escherichia coli using pathways that convert precursors like tyrosine or p-coumaric acid into tyrosol. While these studies focus on the production of non-deuterated tyrosol, the principles of metabolic engineering and enzymatic catalysis could potentially be adapted for the synthesis of deuterated analogs if deuterated substrates are introduced into the pathway.

Enzymatic deuteration at specific sites in organic molecules, including alcohols and amino acids, has been explored. For instance, iridium-catalyzed α-selective deuteration of alcohols has been reported, with tyrosol undergoing deuteration at both α- and β-carbons. Another study describes site-selective deuteration of amino acids through dual-protein catalysis, achieving high deuterium incorporation at specific positions. These examples highlight the potential of biocatalytic methods for controlled deuterium labeling, which could be extended to tyrosol. Research also shows biocatalyzed flow oxidation of tyrosol to hydroxytyrosol, indicating enzymatic transformations are applicable to the tyrosol structure.

Derivatization Strategies of this compound for Enhanced Analytical Performance

Derivatization of this compound involves modifying its functional groups to improve its properties for analytical techniques, particularly mass spectrometry, and to create conjugates for specific research applications.

Functional Group Modification for Improved Spectrometric Detection

Modification of functional groups can enhance ionization efficiency, fragmentation patterns, and chromatographic separation, thereby improving the sensitivity and specificity of spectrometric detection methods like LC-MS/MS. This compound, possessing a phenolic hydroxyl group and an aliphatic hydroxyl group, offers sites for derivatization.

One common strategy for enhancing MS detection of phenolic compounds is derivatization with reagents that introduce a permanent charge or easily ionizable group. While specific examples of this compound derivatization for this sole purpose are not detailed, derivatization of tyrosol and related phenols for analytical purposes is a known technique. For example, derivatization with benzylamine (B48309) has been used for hydroxytyrosol and its deuterated analogs (HT-D3 and HT-D4) to study their mass spectra. Another study mentions derivatization with d4-4-MBA-OSu, which primarily targets primary amines, for the analysis of biogenic amines, suggesting the use of deuterated derivatization reagents in analytical methods. Benzoyl chloride (BzCl) derivatization has also been explored for the analysis of phenolic compounds like tyrosol, although limitations exist for some polyphenols.

Functional group modification can also improve chromatographic behavior. For instance, preparing lipophilic esters of tyrosol has been explored to increase their solubility in non-aqueous media, which can be beneficial for certain chromatographic methods and applications requiring solubility in lipid matrices.

Advanced Analytical Methodologies and Performance Characteristics Utilizing Tyrosol D4

Role of Tyrosol-d4 as an Internal Standard in Mass Spectrometry-Based Quantitative Analysis

The primary role of this compound as an internal standard is to normalize the analytical signal of tyrosol and its related compounds. By adding a known amount of this compound to samples before extraction and analysis, the ratio of the analyte signal to the internal standard signal can be used for quantification. This approach effectively corrects for potential variations in extraction efficiency, ionization efficiency in the mass spectrometer, and chromatographic variability, leading to more reliable and accurate results. The use of isotopically labeled analogues as internal standards is considered highly effective in mitigating matrix effects, potentially making matrix-matched calibration unnecessary in some cases. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a widely used technique for the quantitative analysis of tyrosol and its metabolites due to its sensitivity and selectivity. This compound is frequently employed as an internal standard in these methods.

LC-MS/MS methods utilizing this compound (or related deuterated standards like hydroxythis compound) have been developed for the quantification of tyrosol and its metabolites in various biological matrices. These matrices can include plasma, serum, urine, and tissue extracts. The use of a stable isotope-labeled internal standard is particularly beneficial in biological samples due to their inherent complexity and potential for significant matrix effects that can suppress or enhance ionization efficiency. Studies have successfully applied LC-MS/MS with deuterated internal standards for the determination of compounds like salidroside (B192308) and its metabolite p-tyrosol in rat liver tissues, demonstrating the method's reliability and accuracy in complex tissue samples. nih.gov While that specific study used paracetamol as the internal standard for p-tyrosol, the principle of using an IS for accurate quantification in tissues is well-established and applicable to this compound for tyrosol analysis. Another study on endocannabinoids in cerebrospinal fluid also highlights the use of various deuterated internal standards in UHPLC-MS/MS for quantification in biological fluids. researchgate.net

This compound and similar deuterated standards play a critical role in the development and validation of quantitative LC-MS/MS methods across diverse sample types. Method validation typically involves assessing parameters such as selectivity, linearity, accuracy, precision, limits of detection (LOD), limits of quantification (LOQ), and recovery. mdpi.comscielo.brinnovareacademics.in

In food analysis, LC-MS/MS methods using deuterated internal standards have been validated for quantifying tyrosol and hydroxytyrosol (B1673988) in matrices like olive oil, wine, and cheese. mdpi.comjuntadeandalucia.es For instance, hydroxythis compound has been used as a stable isotope labeled internal standard for hydroxytyrosol in LC-MS/MS methods applied to wine, oil, and plasma, with validation demonstrating satisfactory method performance characteristics including matrix effect evaluation. juntadeandalucia.es In the analysis of cheese, this compound was utilized to verify extraction efficiency and compare relative retention times in an LC-Q-Orbitrap method for tyrosol, hydroxytyrosol, and their metabolites. mdpi.com

In tissue extracts, the complexity necessitates robust methods. While direct examples for this compound in tissue extracts are less prevalent in the provided snippets, the successful application of LC-MS/MS with internal standards for other compounds in tissues (like salidroside and p-tyrosol in rat liver) underscores the feasibility and importance of using this compound for tyrosol quantification in such matrices. nih.gov

Quantification of Tyrosol and its Metabolites in Biological Matrices

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Integration

UHPLC-MS, offering faster separation and increased sensitivity compared to conventional HPLC-MS, also benefits significantly from the use of this compound as an internal standard. The integration of UHPLC with MS (including tandem MS, UHPLC-MS/MS) allows for high-throughput analysis while maintaining good resolution. researchgate.netmdpi.com Deuterated internal standards are crucial in UHPLC-MS methods to compensate for potential matrix effects and ensure accurate quantification, especially when analyzing complex samples. researchgate.net Although specific details on this compound in UHPLC-MS integration beyond its use in UHPLC-MS/MS are limited in the provided context, the general principles of using internal standards in UHPLC-MS for quantitative analysis of related compounds in various matrices apply. researchgate.netnih.govdikmatech.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound

While LC-based methods are more common for relatively polar compounds like tyrosol, GC-MS can also be applied, often requiring derivatization to increase volatility. Deuterated internal standards are also essential in GC-MS for accurate quantification. Although the provided information does not explicitly detail the use of this compound in GC-MS for tyrosol analysis, it highlights the use of other deuterated internal standards (like D4-nornicotine and D3-nicotine for tobacco alkaloids, or D4-alanine for metabolites in fur) in GC-MS/MS methods for complex matrices. nih.govnih.gov This indicates that if a GC-MS approach were developed for tyrosol, a deuterated analog like this compound would be the appropriate internal standard to ensure method robustness and accuracy. GC-MS/MS in MRM mode offers high specificity and reduced background interference, which, combined with an internal standard, enhances quantitative accuracy. nih.govchromatographyonline.com

Mitigation of Matrix Effects and Enhancement of Analytical Accuracy with this compound

Matrix effects are a significant challenge in quantitative analysis, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). These effects occur when components in the sample matrix, other than the analyte, interfere with the ionization or detection process of the analyte, leading to signal suppression or enhancement and thus affecting accuracy chromatographyonline.comscioninstruments.com.

Using an isotopically labeled internal standard like this compound is a highly effective strategy to mitigate matrix effects researchgate.net. Isotopically labeled analogs are nearly identical to the target analyte in their chemical behavior, including extraction efficiency and ionization in the mass spectrometer, but are distinguishable by their mass scioninstruments.com. By adding a known amount of this compound to each sample, the ratio of the analyte (tyrosol) signal to the internal standard (this compound) signal is used for quantification. Since both the analyte and the internal standard are affected by the matrix in a similar manner, the ratio remains relatively constant, compensating for the matrix-induced variability in signal response chromatographyonline.comscioninstruments.com. This approach helps to improve both the precision and accuracy of the quantitative analysis, even in complex sample matrices such as olive oil or biological samples chromatographyonline.comresearchgate.netresearchgate.net.

Research indicates that using the ratio of the analyte relative to the internal standard mitigates the variation in signal due to the matrix effect, improving both the precision and accuracy of quantitation chromatographyonline.com. The use of isotopically labeled analogues as surrogate internal standards is considered the most effective way to avoid matrix effects, potentially making matrix-matched calibration unnecessary researchgate.net.

Assessment of Recovery and Precision in this compound Assisted Methods

The use of this compound as an internal standard is also crucial for assessing and improving the recovery and precision of analytical methods. Recovery refers to the efficiency of the extraction and sample preparation process, while precision indicates the reproducibility of the measurements.

When this compound is added to the sample at the beginning of the sample preparation procedure, it undergoes the same extraction and clean-up steps as the target analyte, tyrosol. By comparing the measured amount of this compound in the final extract to the known amount added initially, the recovery efficiency of the method can be determined mdpi.comgtfch.org. Variations in recovery due to sample matrix characteristics or sample preparation steps can be accounted for by using the analyte/internal standard response ratio for quantification researchgate.netchromatographyonline.com. This normalization helps to correct for potential losses of the analyte during sample processing, leading to more accurate results scioninstruments.comchromatographyonline.com.

Precision is also enhanced because the internal standard accounts for variability introduced during various stages of the analytical process, including sample preparation, injection, and instrument fluctuations scioninstruments.comresearchgate.net. By using the ratio, any variations that affect both the analyte and the internal standard proportionally are canceled out, resulting in more reproducible measurements chromatographyonline.comscioninstruments.com.

Studies have shown that analytical methods employing internal standards like this compound can achieve satisfactory performance characteristics in terms of precision and recovery researchgate.netmdpi.com. For instance, in the analysis of polyphenols in cheese, where this compound was used, the method validation demonstrated satisfactory precision and recovery factors mdpi.com. Recovery factors higher than 60% were observed, with improvement for more lipophilic analytes like tyrosol and hydroxytyrosol (>70%) mdpi.com. Method validation following guidelines often includes assessing precision (repeatability and within-laboratory reproducibility) and recovery factors through spiking studies researchgate.netmdpi.com.

While specific quantitative data tables for this compound's impact on recovery and precision across various studies were not consistently available in a format suitable for direct aggregation into a single table, the principle of its effectiveness as an internal standard for improving these parameters in mass spectrometry-based methods is well-established in the literature chromatographyonline.comscioninstruments.comresearchgate.netresearchgate.netchromatographyonline.com.

Applications of Tyrosol D4 in Mechanistic and Metabolic Pathway Research

Stable Isotope Tracing Studies for Elucidating Metabolic Fate

Stable isotope tracing is a powerful technique used to understand how organisms process and transform specific molecules. mdpi.comspringernature.comnih.gov By introducing a labeled compound like Tyrosol-d4, researchers can follow the fate of the deuterium (B1214612) atoms through various enzymatic reactions and pathways. nih.govnih.govbitesizebio.commdpi.comresearchgate.netresearchgate.netspringernature.comnih.gov This allows for the identification of metabolites, the determination of reaction rates (fluxes), and the elucidation of complex metabolic networks. nih.govresearchgate.netresearchgate.net

Investigation of Tyrosol Biotransformation Pathways using Deuterated Analogs

Deuterated analogs of tyrosol, such as this compound, are specifically used to investigate how tyrosol is metabolized within biological systems. Biotransformation involves the chemical modification of a compound by enzymes in an organism. By administering this compound and analyzing biological samples (e.g., plasma, urine, tissue extracts) for the presence of deuterium-labeled metabolites, researchers can identify the specific enzymatic reactions and pathways involved in tyrosol's breakdown, conjugation, or conversion to other compounds. For instance, studies have utilized deuterated tyrosol to assess extraction efficiency and compare relative retention times in analytical methods for detecting tyrosol and its metabolites in complex matrices like cheese. nih.govmdpi.com Research into the metabolism of tyrosol and hydroxytyrosol (B1673988) has indicated they are minor metabolites of tyramine (B21549) and dopamine (B1211576), respectively, with these pathways becoming more significant with increased ethanol (B145695) intake. nih.govmdpi.com

Tracing of Carbon and Hydrogen Fluxes in Biosynthetic and Degradation Pathways (General Principle)

The general principle behind tracing carbon and hydrogen fluxes using stable isotopes involves introducing a substrate labeled with isotopes like 13C, 15N, or 2H (deuterium) into a biological system. bitesizebio.commdpi.com As this labeled substrate is processed through metabolic pathways, the isotopes are incorporated into downstream metabolites. nih.govnih.govresearchgate.net By measuring the mass isotopomer distributions (MIDs) of these metabolites using techniques like mass spectrometry, researchers can infer the rates (fluxes) of the reactions involved. nih.govresearchgate.net Deuterium tracers are particularly useful for monitoring reactions involving isomerase and dehydrogenase enzymes that utilize co-factors like NADH or NADPH. mdpi.com This approach allows researchers to quantify the contribution of different pathways to the synthesis or degradation of a compound and to understand how these fluxes change under different physiological or environmental conditions. nih.govresearchgate.net

This compound in the Study of Tyrosol Biosynthesis in Biological Systems

Stable isotope labeling, including the use of deuterated precursors, is crucial for unraveling the biosynthetic pathways of natural compounds like tyrosol in various organisms. By providing a labeled precursor molecule, researchers can track its conversion into tyrosol and identify the intermediate compounds and enzymes involved.

Elucidation of Precursor-Product Relationships in Microbial Systems

In microbial systems, this compound or other labeled precursors can be used to determine how microorganisms synthesize tyrosol. By feeding a microbial culture with a labeled potential precursor and analyzing the resulting tyrosol for isotope incorporation, researchers can confirm whether the tested compound is indeed a precursor. This helps in mapping the step-by-step enzymatic transformations that lead to tyrosol synthesis. For example, studies on the biosynthesis of tyrosol and hydroxytyrosol in Saccharomyces cerevisiae using 13C-glucose have shown that these compounds can be partly derived from glucose, in addition to known precursors like tyrosine. fmach.it The Ehrlich pathway, involving the deamination of amino acids to α-keto acids, followed by decarboxylation and reduction, is a known route for the production of heteroalcohols like tyrosol in microbes during alcoholic fermentation. mdpi.com Engineered Escherichia coli strains have also been developed for the efficient production of tyrosol from L-tyrosine, highlighting the microbial pathways involved. nih.govnih.gov

Insights into Plant-Specific Tyrosol Biosynthetic Enzymes and Pathways

Plants are another significant source of tyrosol. wikipedia.org Stable isotope tracing with labeled precursors helps in understanding the specific enzymes and pathways plants utilize for tyrosol biosynthesis. Research suggests that in plants, tyrosol is synthesized from tyrosine, potentially via tyramine as an intermediate, with tyrosine decarboxylase (TDC) being a key enzyme in this route. nih.govmdpi.com Another proposed pathway involves tyrosine being converted to 4-hydroxyphenylpyruvic acid (4-HPAA) by tyrosine aminotransferase (TAT), followed by decarboxylation and reduction. nih.govresearchgate.net Studies using plant genes expressed in Escherichia coli have demonstrated the potential of enzymes like aromatic amino acid transaminase (AAS) to convert tyrosine to 4-HPAA, which is then converted to tyrosol by endogenous E. coli reductases. nih.gov While progress has been made, the complete enzymatic details of tyrosol biosynthesis in plants are still being elucidated. mdpi.commdpi.com

Mechanistic Investigations Utilizing this compound as a Probe in Biochemical Systems

This compound can serve as a probe in biochemical systems to investigate the mechanisms of specific enzymatic reactions or interactions. By using a deuterated analog, researchers can study kinetic isotope effects, which can provide information about the rate-limiting steps of a reaction and the involvement of hydrogen atoms in catalysis. While direct examples of this compound being used specifically for kinetic isotope effect studies were not prominently found in the search results, the principle of using deuterated analogs to probe reaction mechanisms is well-established in biochemistry. Deuterium labeling can also be used in conjunction with techniques like NMR spectroscopy to study the binding of tyrosol to proteins or other biomolecules and to understand the conformational changes that occur upon binding. nih.govuoa.gr Furthermore, deuterated internal standards like this compound are routinely used in quantitative mass spectrometry-based assays to improve the accuracy and reliability of measurements of endogenous tyrosol and its metabolites in complex biological matrices. nih.govmdpi.comyuntsg.com This application, while primarily for quantification, indirectly supports mechanistic studies by enabling precise measurement of metabolite levels in pathway investigations.

Analysis of Enzyme Kinetics and Substrate Specificity

Deuterated compounds, including this compound, are employed in the study of enzyme kinetics and substrate specificity. Enzyme kinetics involves measuring reaction rates and how they are affected by various factors, providing insights into the catalytic mechanism of an enzyme. europa.euamazon.com Substrate specificity refers to the ability of an enzyme to bind to a specific substrate and catalyze a reaction.

The incorporation of deuterium can influence the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE). By comparing the reaction rates of the deuterated substrate (this compound) and its non-deuterated counterpart (tyrosol), researchers can gain information about the rate-determining step of the reaction and the involvement of the deuterated position in the catalytic process. juniperpublishers.comkyoto-u.ac.jp

While specific detailed research findings on this compound's use in enzyme kinetics and substrate specificity analysis were not extensively detailed in the search results, studies on the enzymatic modification of tyrosol itself highlight the relevance of such investigations. For instance, research has explored the enzymatic synthesis of tyrosol esters using lipases, evaluating the efficiency of different enzymes as catalysts. researchgate.netnih.govresearchgate.net Another study investigated the biotransformation of tyrosol by cytochrome P450 enzymes, identifying CYP2D6 and CYP2A6 as key enzymes involved in its conversion to hydroxytyrosol. upf.edu The use of a deuterated analog of hydroxytyrosol (HT-D4) in this study demonstrated no product-initiated inhibition of the reaction, illustrating the utility of labeled compounds in mechanistic studies. upf.edu

The application of this compound in these areas would involve experiments where the labeled compound is incubated with purified enzymes or biological samples containing enzymatic activity. By measuring the rate of disappearance of this compound and the appearance of its labeled metabolites using techniques like mass spectrometry, kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) can be determined. europa.eu Comparing these parameters with those obtained for unlabeled tyrosol would reveal any significant kinetic isotope effects, providing valuable information about the enzymatic mechanism.

Role in Receptor Binding or Signaling Pathway Studies (as a labeled probe)

Stable isotope-labeled compounds like this compound can serve as labeled probes in studies investigating receptor binding and signaling pathways. juniperpublishers.com A labeled probe allows researchers to track the interaction of the compound with specific receptors or its involvement in downstream signaling events.

While direct studies using this compound specifically as a labeled probe for receptor binding were not prominently found, research on the biological activities of tyrosol and its potential interaction with receptors and signaling pathways provides the context for such applications of its labeled form. Tyrosol has been shown to exhibit various biological effects, including antioxidant, anti-inflammatory, and neuroprotective properties, which are often mediated through interactions with cellular targets and modulation of signaling cascades. researchgate.netresearchgate.netresearchgate.netmdpi.com

For example, studies have suggested that tyrosol may act directly on dopamine D2 receptors (DRD2). biorxiv.org Research utilizing techniques such as RNA sequencing, molecular docking, surface plasmon resonance (SPR), and cellular thermal shift assay (CETSA) has provided evidence for the binding of tyrosol to DRD2. biorxiv.org In such studies, a labeled form like this compound could be employed in binding assays to quantify the affinity and capacity of tyrosol binding to the receptor, offering more precise measurements due to the ability to distinguish the labeled ligand.

Furthermore, tyrosol has been implicated in modulating various signaling pathways. Studies have indicated that tyrosol can protect cells from damage by activating pathways such as the PI3K/Akt signaling pathway and influencing the expression of anti-oxidative enzymes. researchgate.net It has also been shown to affect inflammatory signaling pathways, including MAPK and NF-κB pathways. researchgate.netnih.gov Using this compound as a labeled probe in these studies could help trace its movement within the cell, its interaction with components of the signaling cascade, and its metabolic fate during the signaling process. This would provide a clearer picture of how tyrosol influences these pathways at a molecular level.

Role of Tyrosol D4 in Advancing Quantitative Metabolomics

Standardized Quantification of Endogenous and Exogenous Metabolites

The use of internal standards is a cornerstone of accurate quantitative analysis in metabolomics. Internal standards are compounds added to samples at a known concentration before analysis. They help to correct for variations that can occur during sample preparation, matrix effects, and instrument performance. thermofisher.comresearchgate.net Tyrosol-d4, being chemically similar to tyrosol but distinguishable by its mass due to the deuterium (B1214612) atoms, serves as an ideal internal standard for quantifying tyrosol and potentially other related phenolic compounds. lgcstandards.com

In mass spectrometry, matrix effects, such as ion suppression or enhancement, can significantly impact the ionization efficiency of analytes, leading to inaccurate quantification. researchgate.netnih.gov By adding a known amount of this compound to a sample, the ratio of the native tyrosol signal to the this compound signal can be used for normalization. Since this compound behaves similarly to native tyrosol during sample processing and analysis, it experiences comparable matrix effects. This allows for the correction of these variations, leading to more accurate and reproducible quantification of endogenous tyrosol levels. researchgate.net This principle extends to the quantification of exogenous tyrosol, for instance, when studying its absorption, metabolism, and excretion after dietary intake.

The application of stable isotope-labeled standards like this compound is advised for quantitative metabolomics, particularly before quantification, to correct for differences in matrix effect and stacking efficiency. researchgate.net This is especially important when analyzing complex biological samples like plasma or urine, where the matrix composition can vary significantly between samples. researchgate.netresearchgate.net

Integration of this compound in High-Throughput Metabolomic Workflows

High-throughput metabolomics workflows are essential for analyzing large numbers of samples efficiently, which is common in large-scale research studies, clinical trials, and biomarker discovery efforts. nih.goviptonline.com The integration of internal standards like this compound is critical for ensuring the reliability and comparability of data generated from these workflows.

In automated high-throughput systems, variations can occur at multiple steps, including sample handling, extraction, and chromatographic separation and mass spectrometric detection. researchgate.net The inclusion of this compound in each sample allows for real-time monitoring and correction of these variations across large batches of samples. researchgate.netnih.gov This is achieved by tracking the response of this compound throughout the analytical run and using its signal to normalize the signals of the target metabolites.

High-throughput targeted metabolomics, which focuses on the quantification of a predefined set of metabolites, benefits significantly from the use of stable isotope-labeled internal standards. nih.goviptonline.com this compound can be included in standard mixes used for calibrating instruments and validating methods in these workflows. thermofisher.comshimadzu.com The use of such standards, often provided in multi-component mixtures, aids in both targeted and untargeted metabolomics for quality control, qualification, and quantification. isotope.com

The design of high-throughput methods often involves optimizing sample preparation and analytical run times. nih.gov For example, methods have been developed for fast clean-up of biological fluids and rapid LC-MS/MS analysis, enabling the acquisition of a large number of samples per day. nih.gov Incorporating this compound into these streamlined processes ensures that the quantitative data generated remains accurate and reproducible despite the increased sample throughput.

Challenges and Solutions in Applying this compound to Complex Metabolomic Profiling

While this compound is a valuable tool, its application in complex metabolomic profiling is not without challenges. One primary challenge in metabolomics, in general, is achieving reproducible measurements across different instruments and over time due to factors like instrument drift, chromatographic drift, and variations in sample preparation. researchgate.net

For this compound specifically, challenges can include ensuring its uniform distribution and stability within diverse biological matrices during sample preparation. The complex composition of biological samples can lead to differential matrix effects that might not be perfectly mirrored by the internal standard, although stable isotope labeling significantly mitigates this. researchgate.netnih.gov

Another challenge in complex profiling is the potential for isobaric or isomeric interferences, where other compounds in the sample have similar mass-to-charge ratios as this compound or the native tyrosol, potentially affecting accurate quantification. evotec.com

Solutions to these challenges involve careful method development and validation. This includes optimizing sample preparation protocols to ensure efficient extraction and minimize matrix effects. nih.gov Chromatographic methods, such as liquid chromatography, are crucial for separating metabolites and reducing potential interferences before mass spectrometric analysis. researchgate.netnih.gov

Utilizing high-resolution mass spectrometry can help differentiate this compound and native tyrosol from interfering compounds based on their exact mass and fragmentation patterns. thermofisher.comisotope.com Additionally, employing targeted mass spectrometry approaches like multiple reaction monitoring (MRM) allows for selective detection and quantification of specific compounds, including this compound and tyrosol, by monitoring specific fragmentation transitions. nih.govshimadzu.comnih.gov

Quality control (QC) samples, including those spiked with internal standards like this compound, are essential for monitoring system performance and data quality throughout a metabolomic study. thermofisher.com Analyzing QC samples at regular intervals helps to identify and correct for any drift or variability in the analytical system. researchgate.netnih.gov

Furthermore, the development of robust data processing and normalization strategies is crucial. Data processing workflows that incorporate internal standard normalization using compounds like this compound are vital for obtaining reliable quantitative results in complex metabolomic studies. nih.gov

Future Directions and Emerging Research Avenues for Tyrosol D4

Development of Novel Synthetic Routes for Diverse Tyrosol-d4 Isotopologues

Future research will likely focus on developing more efficient and versatile synthetic routes to produce this compound and a wider range of its isotopologues. While the synthesis of tyrosol itself has been explored through various chemical and biological methods, including synthesis from p-coumaric acid or glycerol (B35011) in Escherichia coli, the specific incorporation of deuterium (B1214612) at different positions requires specialized approaches nih.govresearchgate.net. Current commercially available this compound is typically labeled at the ethylene (B1197577) bridge lgcstandards.comlgcstandards.com. The development of novel synthetic strategies could allow for selective deuteration at the aromatic ring or the hydroxyl group, creating isotopologues with distinct applications in mechanistic studies and quantitative analysis. This could involve exploring new enzymatic pathways, optimizing chemical synthesis with deuterated precursors, or developing biocatalytic methods for site-specific deuterium incorporation. Such advancements would provide researchers with a more comprehensive toolkit for utilizing this compound in complex studies.

Exploration of this compound in Multi-Omics Research Integration (e.g., Proteomics, Fluxomics)

The integration of multi-omics approaches (such as genomics, transcriptomics, proteomics, and metabolomics) is becoming increasingly crucial for a holistic understanding of biological systems creative-proteomics.comnih.govfrontlinegenomics.comsourcebioscience.comshimadzu.commdpi.comgenome.govnih.gov. This compound is poised to play a significant role in the future of multi-omics research, particularly in fluxomics and its integration with proteomics and metabolomics. Fluxomics, which measures metabolic reaction rates, often relies on the use of isotopically labeled tracers to track the flow of metabolites through biochemical pathways creative-proteomics.comnih.govwikipedia.org. This compound can serve as a valuable tracer to study the metabolism and bioavailability of tyrosol and related phenolic compounds within biological systems researchgate.netmdpi.comnih.gov.

By using this compound in conjunction with advanced mass spectrometry techniques, researchers can differentiate between endogenous tyrosol and administered labeled tyrosol, enabling precise quantification and tracking of its metabolic fate. Integrating this data with proteomics (studying the complete set of proteins) and metabolomics (studying the complete set of metabolites) can provide a more comprehensive picture of how tyrosol influences cellular processes and metabolic networks creative-proteomics.comnih.gov. This integrated approach can help elucidate the mechanisms underlying the observed biological effects of tyrosol, such as its antioxidant and anti-inflammatory properties researchgate.net. Future studies could utilize this compound in cell culture models, animal studies, and potentially in human trials to gain deeper insights into its absorption, distribution, metabolism, and excretion (ADME) and its impact on various biological pathways.

Expansion of this compound Applications in Environmental Biogeochemistry and Degradation Studies

Tyrosol and related phenolic compounds are present in various environmental matrices, particularly those associated with olive oil production and other plant-based materials univpm.it. Understanding the environmental fate and degradation pathways of these compounds is crucial for assessing their ecological impact. This compound can be a powerful tool in environmental biogeochemistry and degradation studies utoronto.caufl.edu.

By introducing this compound into environmental microcosms (e.g., soil, water, or sediment samples), researchers can track its transformation and degradation by microorganisms and other environmental factors. The deuterium label allows for the precise identification and quantification of degradation products using mass spectrometry univpm.itmdpi.com. This can help identify the specific microbial communities and enzymatic pathways involved in tyrosol degradation. Future research could use this compound to study the persistence of tyrosol in different environmental conditions, the formation of transformation products, and the potential for bioaccumulation or trophic transfer. This information is vital for developing strategies to mitigate the environmental impact of phenolic compounds from agricultural and industrial sources.

Innovative Applications of this compound in Non-Biological Research Areas Requiring Isotopic Labeling

Beyond biological and environmental research, this compound holds potential for innovative applications in non-biological fields that benefit from isotopic labeling. Stable isotope labeling, including deuteration, is widely used in analytical chemistry, material science, and chemical engineering for various purposes, such as reaction mechanism studies, method development, and quality control globalgrowthinsights.comtaylorandfrancis.comcreative-proteomics.com.

In analytical chemistry, this compound can serve as an internal standard for the precise quantification of unlabeled tyrosol in complex matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) researchgate.netmdpi.com. This is particularly useful in food analysis, where accurate measurement of tyrosol content is important for quality control and health claims mdpi.com. In material science, deuterated compounds can be used to study the structure and dynamics of materials using techniques like neutron scattering or solid-state NMR globalgrowthinsights.com. While specific applications of this compound in these areas are still emerging, its stable isotopic label makes it a valuable probe for studying diffusion, phase transitions, or reaction kinetics involving tyrosol or similar aromatic compounds. Future research could explore the use of this compound in developing new analytical methods, studying the interactions of tyrosol with different materials, or as a tracer in chemical reaction engineering studies.

Q & A

Q. What experimental methodologies are recommended for detecting and quantifying Tyrosol-d4 in biological matrices?

To ensure accurate detection, employ high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) . Key steps include:

  • Sample preparation : Use protein precipitation with deuterated internal standards (e.g., this compound itself) to correct for matrix effects .
  • Chromatographic conditions : Optimize reverse-phase columns (C18) with a gradient elution of water/acetonitrile containing 0.1% formic acid for peak separation .
  • Mass spectrometry : Operate in multiple reaction monitoring (MRM) mode, monitoring transitions specific to this compound (e.g., m/z 156 → 138 for quantification) .

Q. How can researchers validate the isotopic purity of this compound in synthetic batches?

Validate purity using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry :

  • ¹H NMR : Confirm deuterium incorporation by observing the absence of proton signals at positions replaced by deuterium (e.g., aromatic protons in this compound) .
  • Isotopic enrichment analysis : Calculate via MS by comparing the ratio of m/z peaks corresponding to deuterated vs. non-deuterated species. Aim for ≥98% isotopic purity .

Q. What are the best practices for designing in vitro studies to assess this compound’s antioxidant activity?

Adopt a comparative framework with non-deuterated Tyrosol as a control:

  • Assay selection : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (oxygen radical absorbance capacity) assays.
  • Concentration gradients : Test this compound across 1–100 μM to establish dose-response curves.
  • Replication : Perform triplicate experiments with independent batches to account for synthetic variability .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?

Address discrepancies through systematic meta-analysis :

  • Data harmonization : Normalize parameters (e.g., half-life, bioavailability) by species, dose, and administration route.
  • Statistical testing : Apply mixed-effects models to account for inter-study variability. For example, use ANOVA to test if deuterium labeling significantly alters absorption rates compared to non-deuterated Tyrosol .
  • Sensitivity analysis : Identify outliers using Cook’s distance and re-analyze datasets after exclusion .

Q. What advanced techniques optimize the synthesis of this compound to minimize isotopic dilution?

Implement catalytic deuteration strategies :

  • Deuterium sources : Use D₂O or deuterated reagents (e.g., NaBD₄) in reduction steps.
  • Reaction monitoring : Track deuterium incorporation in real-time via in-situ FTIR or Raman spectroscopy to halt reactions at optimal purity .
  • Purification : Apply preparative HPLC with deuterium-stable stationary phases to isolate high-purity this compound .

Q. How can researchers design experiments to isolate the metabolic effects of this compound from endogenous Tyrosol in vivo?

Use dual-isotope labeling and tracer techniques :

  • Isotopic labeling : Administer this compound alongside ¹³C-labeled Tyrosol to distinguish metabolites via LC-MS.
  • Compartmental modeling : Construct pharmacokinetic models to trace deuterium vs. ¹³C incorporation in tissues (e.g., liver, plasma) .
  • Control groups : Include cohorts receiving only deuterated or non-deuterated compounds to baseline endogenous interference .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in preclinical trials?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.
  • Error analysis : Report 95% confidence intervals and use bootstrap resampling for small sample sizes .
  • Multiplicity correction : Apply Bonferroni or Benjamini-Hochberg adjustments when testing multiple endpoints .

Q. How should researchers handle batch-to-batch variability in this compound synthesis during large-scale studies?

  • Quality control (QC) protocols : Require NMR and MS validation for each batch.
  • Randomized block designs : Assign batches to experimental groups randomly to distribute variability .
  • Covariate adjustment : Include batch ID as a covariate in regression models to isolate its effect .

Tables: Key Parameters for this compound Research

Parameter Recommended Method Target Value Reference
Isotopic PurityMS isotopic ratio analysis≥98% deuterium incorporation
HPLC-MS Limit of DetectionSignal-to-noise ratio (S/N ≥ 3)0.1 ng/mL in plasma
In vitro antioxidant EC₅₀DPPH/ORAC assays10–50 μM (vs. Tyrosol control)
Pharmacokinetic Half-lifeNon-compartmental analysis2–4 hours (species-dependent)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.